molecular formula C19H27N5O6S B8209575 trans-N-methyl-1-(4-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)cyclohexyl)methanesulfonamide maleate

trans-N-methyl-1-(4-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)cyclohexyl)methanesulfonamide maleate

Cat. No.: B8209575
M. Wt: 453.5 g/mol
InChI Key: VQIGDTLRBSNOBV-WLHGVMLRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trans-N-methyl-1-(4-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)cyclohexyl)methanesulfonamide maleate is a useful research compound. Its molecular formula is C19H27N5O6S and its molecular weight is 453.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

trans-N-methyl-1-(4-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)cyclohexyl)methanesulfonamide maleate, commonly known as Oclacitinib , is a synthetic compound primarily utilized in veterinary medicine for the treatment of allergic dermatitis in dogs. This compound is classified as a Janus Kinase (JAK) inhibitor, which plays a crucial role in modulating immune responses by inhibiting specific cytokine signaling pathways.

Chemical Structure and Properties

  • Chemical Formula : C₁₉H₂₇N₅O₆S
  • Molecular Weight : 453.51 g/mol
  • CAS Number : 1640292-55-2

Oclacitinib selectively inhibits JAK1, which is pivotal for the signaling of various pro-inflammatory cytokines including IL-31 and IL-6. By blocking these pathways, Oclacitinib effectively reduces pruritus (itching) and inflammation associated with atopic dermatitis without significantly affecting hematopoiesis-related cytokines dependent on JAK2 .

Pharmacokinetics

The pharmacokinetic profile of Oclacitinib has been studied extensively:

ParameterValue
Bioavailability89%
Protein Binding66.3% - 69.7%
Elimination Half-life3.1 - 5.2 hours
Mean Tmax (plasma concentration)< 1 hour
Clearance316 mL/h/kg body weight

Oclacitinib is rapidly absorbed following oral administration, achieving peak plasma concentrations within an hour. Its low clearance rate indicates a prolonged therapeutic effect, making it suitable for chronic conditions like atopic dermatitis .

Efficacy in Clinical Studies

A significant clinical study involving 299 client-owned dogs demonstrated the efficacy of Oclacitinib in managing atopic dermatitis:

  • Study Design : Double-masked, controlled trial across 18 veterinary hospitals.
  • Dosage : Initial dose of 0.4–0.6 mg/kg twice daily for 14 days, followed by once daily.
  • Results :
    • The treatment group showed significant improvement in pruritus scores compared to placebo.
    • Reduction in clinical signs was noted within the first week of treatment.

This study supports Oclacitinib's role as an effective alternative to corticosteroids and antihistamines for managing allergic conditions in dogs .

Safety Profile

Oclacitinib has been generally well-tolerated in clinical settings. Common side effects reported include:

  • Vomiting
  • Diarrhea
  • Anorexia

Serious adverse effects are rare but can include potential immunosuppression due to its mechanism of action on the immune system .

Case Studies

Several case studies have highlighted the practical application of Oclacitinib in veterinary dermatology:

  • Case Study A : A 5-year-old Labrador Retriever with severe atopic dermatitis showed marked improvement after two weeks on Oclacitinib, with complete resolution of pruritus and skin lesions.
  • Case Study B : A mixed-breed dog with chronic allergic dermatitis experienced a significant reduction in flare-ups and required fewer rescue medications after starting Oclacitinib therapy.

These cases illustrate the compound's effectiveness and rapid action in real-world scenarios .

Properties

IUPAC Name

(E)-but-2-enedioic acid;N-methyl-1-[4-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclohexyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N5O2S.C4H4O4/c1-16-23(21,22)9-11-3-5-12(6-4-11)20(2)15-13-7-8-17-14(13)18-10-19-15;5-3(6)1-2-4(7)8/h7-8,10-12,16H,3-6,9H2,1-2H3,(H,17,18,19);1-2H,(H,5,6)(H,7,8)/b;2-1+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQIGDTLRBSNOBV-WLHGVMLRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)CC1CCC(CC1)N(C)C2=NC=NC3=C2C=CN3.C(=CC(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNS(=O)(=O)CC1CCC(CC1)N(C)C2=NC=NC3=C2C=CN3.C(=C/C(=O)O)\C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N5O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.